molecular formula C12H16N4O3 B5539190 3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B5539190
M. Wt: 264.28 g/mol
InChI Key: RQWBFFBTXMJXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione" involves complex organic reactions. A notable method involves the reaction of 3-amino-5-methylisoxazole with chloroacetyl chloride followed by treatment with aryl isothiocyanates, leading to key intermediates. These intermediates undergo cyclocondensation and cycloaddition to yield novel isoxazolyl dithia-diazaspiro nonanes and oxa-thia-triazaspiro nonenes, showcasing the chemical versatility of this class of compounds (Rajanarendar et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, reveals a spirohydantoin architecture optimized through systematic introduction of functional groups to achieve desired pharmacokinetic and pharmacodynamic profiles. High-throughput experimentation techniques have facilitated rapid structure-activity relationship (SAR) analysis, contributing to the understanding of their molecular framework and optimization for biological activity (Vachal et al., 2012).

Chemical Reactions and Properties

Compounds within this family exhibit a variety of chemical reactions, including N-alkoxyalkylpiperidine hydantoins obtained via the Strecker reaction, demonstrating their myelostimulating activity in specific biological contexts. Such activities highlight the chemical reactivity and potential therapeutic applications of these compounds (Yu et al., 2018).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, have been elucidated for compounds like 1,4-diazaspiro[4.5]decane-2,3-dione. The distinct hydrogen bonding and co-operative arrangements contribute to their stability and potential for further chemical modification (Staško et al., 2002).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their interactions with biological systems, as seen in their antibacterial, antifungal, and anticancer activities. These interactions are influenced by the structural features of the compounds, such as the presence of isoxazolyl groups and the specific configurations of the spiro- and azaspiro rings. The synthesis of derivatives with varying functional groups has demonstrated significant biological activity against various microbial and cancer cell lines, underlining the importance of structural modification in enhancing biological efficacy (Rajanarendar et al., 2010).

Scientific Research Applications

Crystal Structure Analysis

The compound, also known by its systematic name: (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, exhibits a unique structure with two connected rings. It has been studied for its crystal structure, which includes a piperazine-2,5-dione ring and a five-membered ring. Understanding its crystal structure helps in the development of advanced materials and pharmaceuticals (Rohlíček et al., 2010).

Antimicrobial Applications

Research has indicated the potential of derivatives of this compound for antimicrobial applications. N-Halamine-coated cotton, incorporating a related compound, showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its use in healthcare and sanitation contexts (Ren et al., 2009).

Chemical Synthesis and Biological Activity

The compound and its derivatives have been synthesized and evaluated for biological activity. Novel isoxazolyl derivatives were synthesized, showing significant biological activity against standard strains, highlighting its potential in pharmacology and biochemistry (Rajanarendar et al., 2010).

Hypoglycemic Activity

Studies have explored its derivatives for hypoglycemic activity. Spiroimidazolidine-2,4-diones, derived from this compound, showed excellent hypoglycemic activity in in-vivo studies, indicating potential applications in diabetes treatment (Iqbal et al., 2012).

Anticancer Potential

Research into 1-thia-4-azaspiro[4.5]decane derivatives, closely related to the compound , revealed moderate to high anticancer activities against various cancer cell lines. This demonstrates its potential in oncology research and therapy development (Flefel et al., 2017).

properties

IUPAC Name

3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8-6-9(19-15-8)7-16-10(17)12(14-11(16)18)2-4-13-5-3-12/h6,13H,2-5,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWBFFBTXMJXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C(=O)C3(CCNCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.